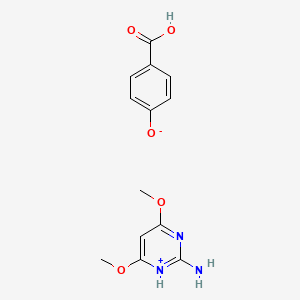
Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide is a complex organic compound that belongs to the class of salicylates. This compound is characterized by its unique structure, which includes a salicylate core with a diethylaminoacetylamino group attached. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide typically involves a multi-step process. The initial step often includes the esterification of salicylic acid to form methyl salicylate. This is followed by the introduction of the diethylaminoacetylamino group through a series of reactions involving acylation and amination. The final step involves the methylation of the compound to form the methiodide salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted esters.
Scientific Research Applications
Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of pain and inflammation.
Industry: It is used in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-2-hydroxybenzoate: Similar in structure but lacks the diethylaminoacetylamino group.
Methyl salicylate: A simpler ester of salicylic acid without the additional functional groups.
Salicylic acid: The parent compound from which many derivatives, including Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide, are synthesized.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
13087-46-2 |
|---|---|
Molecular Formula |
C15H23IN2O4 |
Molecular Weight |
422.26 g/mol |
IUPAC Name |
diethyl-[2-(3-hydroxy-4-methoxycarbonylanilino)-2-oxoethyl]-methylazanium;iodide |
InChI |
InChI=1S/C15H22N2O4.HI/c1-5-17(3,6-2)10-14(19)16-11-7-8-12(13(18)9-11)15(20)21-4;/h7-9H,5-6,10H2,1-4H3,(H-,16,18,19,20);1H |
InChI Key |
HDVHRPXDCVFXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



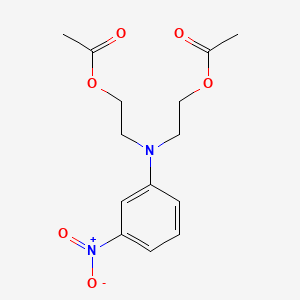


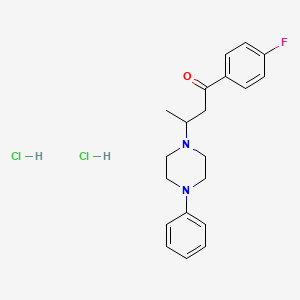
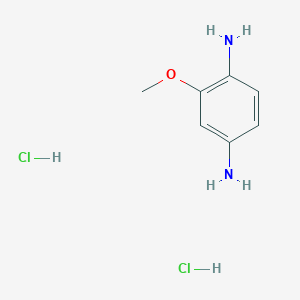

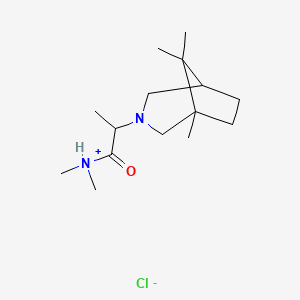
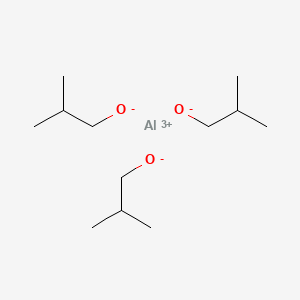
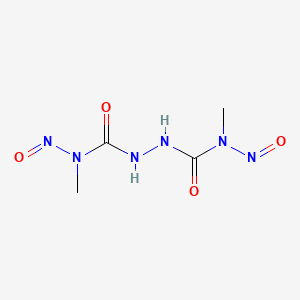
![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
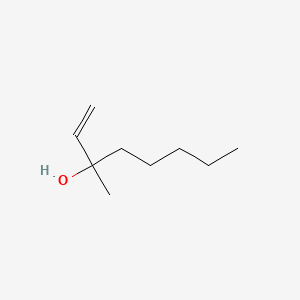
![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)
